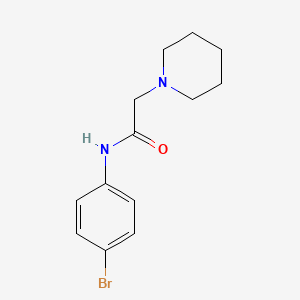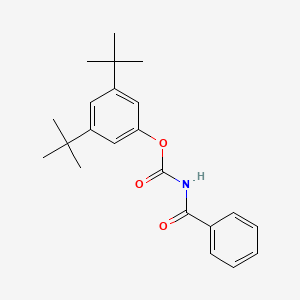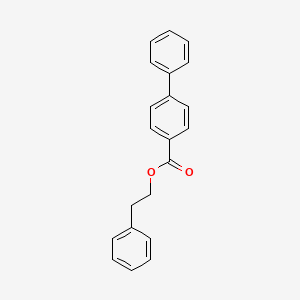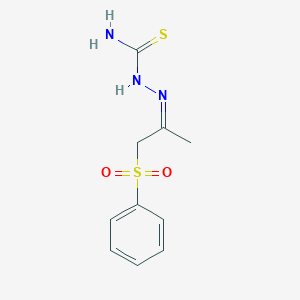![molecular formula C24H24N2O6S2 B3833989 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3833989.png)
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It was first synthesized in the late 1990s and has since then been extensively studied for its potential applications in cancer therapy and other diseases.
Wirkmechanismus
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide is a selective inhibitor of HDAC1 and HDAC3, which are members of the class I HDAC family. It binds to the active site of these enzymes and prevents them from removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to inhibit angiogenesis and metastasis in animal models of cancer. In addition, 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide is its selectivity for HDAC1 and HDAC3, which makes it a useful tool for studying the functions of these enzymes. However, one limitation is its relatively low potency compared to other HDACIs.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide. One area of interest is its potential applications in combination therapy with other anticancer agents. Another area of interest is its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to better understand the mechanisms of action of 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide and to identify biomarkers that can predict its efficacy in individual patients.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. It works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. 4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-18-7-8-19(17-23(18)34(30,31)26-13-15-32-16-14-26)24(27)25-20-9-11-22(12-10-20)33(28,29)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCFDIMYHUJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)


![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)


![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)
![4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3834002.png)

![N-{4-acetyl-5-methyl-5-[2-(2-naphthylsulfonyl)ethyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3834022.png)
![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)